Ethyl 4-fluoro-3-methoxy-5-methylbenzoate
Description
Contextualization within Fluorinated Benzoate (B1203000) Ester Chemistry
Fluorinated benzoate esters are a class of organic compounds that have found wide application in medicinal chemistry, materials science, and agrochemicals. The incorporation of fluorine into a benzoate ester can significantly alter its physicochemical properties. lookchem.com For instance, the high electronegativity of fluorine can influence the electron density of the aromatic ring, affecting its reactivity and interaction with biological targets. Furthermore, the presence of fluorine can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design.
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a specific example of this class, where the fluorine atom at the 4-position is expected to exert a strong electron-withdrawing effect. This effect is modulated by the presence of the electron-donating methoxy (B1213986) and methyl groups at the 3- and 5-positions, respectively. This particular substitution pattern creates a unique electronic environment on the aromatic ring, which can be exploited for further chemical modifications or to tune the properties of the molecule for specific applications.
Significance of Functional Group Combination (Fluoro-, Methoxy-, Methyl-, Ester) in Aromatic Systems
Fluoro Group: The fluorine atom is the most electronegative element, and its presence on the aromatic ring has a profound impact on the molecule's properties. It acts as a weak electron-donating group through resonance but a strong electron-withdrawing group through induction. This dual nature can be used to fine-tune the electronic properties of the aromatic ring.
Methoxy Group: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its presence can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
Methyl Group: The methyl group is a weak electron-donating group through induction and hyperconjugation. It can also provide steric bulk, which can influence the conformation of the molecule and its ability to interact with other molecules.
Ester Group: The ethyl ester group is an electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions. It also provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.
The specific arrangement of these functional groups in this compound leads to a unique interplay of these effects, which can be harnessed for various applications in chemical research.
Historical Overview of Chemical Investigations Related to the Compound Class
The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, in 1835. wikipedia.org The synthesis of aromatic fluorine compounds was pioneered by the work of Schiemann in 1927, who developed a method for the preparation of fluorinated aromatic compounds from diazonium salts. nih.govjst.go.jp This reaction, known as the Balz-Schiemann reaction, is still in use today.
The development of methods for the synthesis of polysubstituted aromatic compounds has been a long-standing goal in organic chemistry. Early methods often relied on harsh reaction conditions and gave low yields of the desired products. However, the development of modern synthetic methods, such as cross-coupling reactions and directed ortho-metalation, has made it possible to synthesize a wide variety of polysubstituted aromatic compounds with high efficiency and selectivity.
While there is no specific historical information available for this compound, the development of the broader class of polysubstituted aromatic esters has been driven by the need for new molecules with tailored properties for applications in materials science, pharmaceuticals, and other areas of chemical research.
Current Research Landscape and Emerging Areas of Study for Poly-substituted Aromatic Esters
The current research landscape for poly-substituted aromatic esters is vibrant and diverse, with a focus on the development of new synthetic methods, the investigation of their properties, and their application in various fields.
One emerging area of study is the use of these compounds as building blocks for the synthesis of complex organic molecules, such as natural products and pharmaceuticals. The functional groups on the aromatic ring can be used as handles for further chemical transformations, allowing for the construction of intricate molecular architectures.
Another area of interest is the use of poly-substituted aromatic esters in materials science. The unique electronic and steric properties of these compounds can be exploited to create new materials with tailored optical, electronic, and mechanical properties. For example, they can be used as monomers for the synthesis of high-performance polymers or as components of liquid crystals.
The development of new catalytic methods for the synthesis of poly-substituted aromatic esters is also an active area of research. waseda.jp These methods aim to improve the efficiency, selectivity, and sustainability of the synthesis of these important compounds.
Data Tables
Table 1: Physicochemical Properties of Structurally Related Benzoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 212 |
| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 235 |
| Methyl 4-fluoro-3-methoxy-5-nitrobenzoate | C₉H₈FNO₅ | 229.16 | Not available |
Data for Ethyl Benzoate and Ethyl 4-methylbenzoate obtained from commercial supplier catalogs. sigmaaldrich.com Data for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is from a chemical database. lookchem.com It is important to note that these are related compounds and the properties of this compound may differ.
Table 2: Representative Spectroscopic Data for Ethyl Benzoate
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, ppm) | δ 8.05 (m, 2H), 7.55-7.35 (m, 3H), 4.39 (q, 2H), 1.39 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 166.5, 132.8, 130.5, 129.5, 128.3, 61.0, 14.3 |
| IR (cm⁻¹) | 1720 (C=O), 1275, 1110 (C-O) |
| Mass Spectrometry (m/z) | 150 (M+), 122, 105, 77 |
This data is for the parent compound, Ethyl Benzoate, and serves as a reference. nih.govucalgary.ca The spectrum of this compound would be significantly more complex due to the additional substituents and their corresponding couplings.
Structure
3D Structure
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-7(2)10(12)9(6-8)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
MVRMZKWCLHMOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)F)OC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Ethyl 4 Fluoro 3 Methoxy 5 Methylbenzoate
Established Synthetic Routes and Mechanistic Considerations
The creation of the ester linkage in ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a key transformation that can be accomplished via several reliable protocols. These methods generally start from the corresponding benzoic acid precursor, 4-fluoro-3-methoxy-5-methylbenzoic acid.
The direct conversion of 4-fluoro-3-methoxy-5-methylbenzoic acid into its ethyl ester is a common and efficient strategy. Several classic esterification reactions can be employed for this purpose.
A primary and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. scienceinfo.com88guru.comchemistrylearner.com This acid-catalyzed reaction involves heating the parent carboxylic acid, 4-fluoro-3-methoxy-5-methylbenzoic acid, with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. 88guru.compsiberg.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of ethanol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. scienceinfo.comorganic-chemistry.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. scienceinfo.com This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. 88guru.com The subsequent formation of a tetrahedral intermediate, followed by proton transfer and elimination of a water molecule, yields the protonated ester. psiberg.com Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound. psiberg.com
Table 1: Key Parameters for Direct Esterification
| Reactant/Reagent | Function | Typical Conditions |
| 4-fluoro-3-methoxy-5-methylbenzoic acid | Substrate | 1 equivalent |
| Ethanol | Nucleophile & Solvent | Excess |
| Sulfuric Acid | Catalyst | Catalytic amount |
| Heat | To overcome activation energy | Reflux |
Transesterification provides an alternative route for the synthesis of this compound, especially if a different ester of the same carboxylic acid is more readily available. masterorganicchemistry.com This process involves the conversion of one ester into another by exchanging the alkoxy group. For instance, mthis compound could be reacted with ethanol in the presence of either an acid or a base catalyst to yield the desired ethyl ester and methanol (B129727). masterorganicchemistry.com To shift the equilibrium towards the product side, a large excess of ethanol is used, or the lower-boiling alcohol byproduct (methanol) is removed by distillation. researchgate.net
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, where an ethoxide ion directly attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism analogous to Fischer esterification. masterorganicchemistry.com
A highly efficient and generally irreversible method for preparing this compound involves the use of the corresponding acyl chloride. libretexts.org The first step is the conversion of 4-fluoro-3-methoxy-5-methylbenzoic acid into 4-fluoro-3-methoxy-5-methylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org
The resulting acyl chloride is significantly more reactive than the parent carboxylic acid. savemyexams.com It readily reacts with ethanol in a subsequent step to form the ethyl ester. libretexts.orgcnchemshop.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net The formation of an insoluble salt of the base and HCl helps to drive the reaction to completion. libretexts.org
Table 2: Two-Step Acyl Halide to Ester Synthesis
| Step | Reactants | Product |
| 1. Acyl Chloride Formation | 4-fluoro-3-methoxy-5-methylbenzoic acid, Thionyl chloride | 4-fluoro-3-methoxy-5-methylbenzoyl chloride |
| 2. Esterification | 4-fluoro-3-methoxy-5-methylbenzoyl chloride, Ethanol, Pyridine | This compound |
Instead of starting with a pre-functionalized benzoic acid, the substituted aromatic ring can be constructed with the ester group introduced at a later stage.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho-position, forming an aryllithium intermediate. wikipedia.org Both fluorine and methoxy (B1213986) groups can act as directing groups in such reactions. researchgate.netuwindsor.ca
For the synthesis of the core of this compound, a precursor such as 1-fluoro-2-methoxy-4-methylbenzene could potentially be utilized. The fluorine and methoxy substituents would direct the lithiation to the C5 position. researchgate.net The resulting aryllithium species can then be quenched with an electrophile like carbon dioxide (CO₂) to introduce a carboxylic acid group, which can subsequently be esterified to the ethyl ester using the methods described above. Alternatively, direct reaction of the aryllithium intermediate with ethyl chloroformate could potentially form the ester in a single step. The efficiency and regioselectivity of the ortho-metalation are highly dependent on the specific directing groups and reaction conditions. nih.govacs.org
Construction of the Substituted Benzoate (B1203000) Core
Electrophilic Aromatic Substitution for Methoxy and Methyl Group Introduction
Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. ma.edu The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. mnstate.edu In the synthesis of complex molecules like this compound, the success of EAS depends critically on the directing effects of the substituents already present on the ring. studylib.net These groups can either activate or deactivate the ring towards further substitution and direct the incoming electrophile to the ortho, meta, or para position.
The ethyl benzoate group (-COOEt) is an electron-withdrawing group and acts as a deactivator and a meta-director. aiinmr.com Conversely, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and serve as activators, directing incoming electrophiles to the ortho and para positions. The fluoro group (-F) has a dual role; it is deactivating due to its inductive effect but is an ortho-, para-director due to resonance effects.
A plausible synthetic sequence would involve introducing these groups in a specific order to achieve the desired 1,3,4,5-substitution pattern. For instance, Friedel-Crafts alkylation could introduce the methyl group, while other methods would be used for the methoxy group. The regiochemical outcome of each step is dictated by the combined electronic and steric influences of all substituents on the ring. mnstate.edu
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -COOEt (Ethyl ester) | Electron-Withdrawing | Deactivating | meta |
| -OCH₃ (Methoxy) | Electron-Donating | Activating | ortho, para |
| -CH₃ (Methyl) | Electron-Donating | Activating | ortho, para |
| -F (Fluoro) | Halogen | Deactivating | ortho, para |
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Precursors
While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction is particularly effective for synthesizing highly functionalized fluoroarenes, where a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.orgnih.gov The SNAr mechanism is a cornerstone for introducing nucleophilic moieties onto an electron-deficient aromatic system. pressbooks.pub
The reaction proceeds via an addition-elimination mechanism. pressbooks.pub For an SNAr reaction to occur, one or more potent electron-withdrawing groups must be positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com This positioning is crucial for stabilizing the negatively charged intermediate formed during the reaction. pressbooks.pub
The synthesis of the target compound via an SNAr pathway requires a precursor with fluorine at position 4. Introducing fluorine onto an aromatic ring can be achieved through several methods. sigmaaldrich.com
Electrophilic Fluorination : This approach uses reagents that deliver an electrophilic fluorine source ("F⁺") to a nucleophilic aromatic ring. sigmaaldrich.com Modern electrophilic fluorinating agents are safer and more manageable than traditional sources like fluorine gas. One patented method involves using NF₄BF₄ as the fluorinating agent in an electrophilic substitution reaction. dtic.mildtic.mil
Nucleophilic Fluorination (Halex Reaction) : This involves the displacement of another halide or a nitro group with a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). This is essentially an SNAr reaction where fluoride is the incoming nucleophile.
Sandmeyer-type Reactions : Diazotization of an aromatic amine followed by decomposition of the resulting diazonium salt in the presence of a fluoride source (e.g., HBF₄ in the Balz-Schiemann reaction) is a classic and reliable method for introducing fluorine at a specific position.
Table 2: Comparison of Aromatic Fluorination Methods
| Method | Reagent Type | Key Features |
| Electrophilic Fluorination | Electrophilic "F⁺" source | Direct fluorination of electron-rich aromatics. |
| Nucleophilic Fluorination | Nucleophilic "F⁻" source (e.g., KF) | Requires an activated ring with a good leaving group. |
| Balz-Schiemann Reaction | Aryl diazonium tetrafluoroborate | Starts from an aniline (B41778) precursor; offers high regioselectivity. |
The SNAr mechanism is a two-step process. pressbooks.pub
Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). youtube.com This initial attack is typically the rate-determining step. iscnagpur.ac.in The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comcore.ac.uk The negative charge of this intermediate is delocalized onto the ortho and para positions relative to the point of attack. The presence of electron-withdrawing groups at these positions is essential for stabilizing this complex and facilitating the reaction. pressbooks.pub
Elimination of the Leaving Group : In the second, faster step, the leaving group (in this case, a fluoride ion) is expelled, and the aromaticity of the ring is restored. iscnagpur.ac.in
Fluorine is an excellent leaving group in SNAr reactions. Despite the strength of the C-F bond, fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. iscnagpur.ac.incore.ac.uk In the context of synthesizing this compound, a potential SNAr strategy could involve displacing a different leaving group (like a nitro group or another halogen) on a fluorinated precursor with a methoxide (B1231860) nucleophile (CH₃O⁻) to introduce the methoxy group.
Table 3: Common Nucleophiles in SNAr Reactions
| Nucleophile | Formula | Resulting Functional Group |
| Hydroxide (B78521) | OH⁻ | Phenol |
| Alkoxide | RO⁻ | Ether |
| Thiolate | RS⁻ | Thioether |
| Amide | R₂N⁻ | Amine |
| Cyanide | CN⁻ | Benzonitrile |
Advanced Cross-Coupling Reactions in Benzoate Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful means of assembling complex aromatic structures like the substituted benzoate core from simpler, readily available building blocks.
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst. wikipedia.org This method is valued for its tolerance of a wide variety of functional groups.
The catalytic cycle of the Stille reaction generally consists of three main steps: wikipedia.org
Oxidative Addition : The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
Transmetalation : The organic group from the organostannane (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.
Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org
For the synthesis of the target benzoate, a Stille coupling could be envisioned to connect two aromatic fragments to form the fully substituted ring.
Table 4: Hypothetical Stille Coupling Approach
| Aromatic Fragment 1 (Organostannane) | Aromatic Fragment 2 (Aryl Halide) | Palladium Catalyst (Example) |
| Ethyl 3-methyl-5-(tributylstannyl)benzoate | 1-Bromo-2-fluoro-4-methoxybenzene | Pd(PPh₃)₄ |
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron species (such as a boronic acid or ester) with an organic halide or triflate. researchgate.net It is widely used in both academic and industrial settings due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions.
The mechanism is similar to the Stille coupling and involves an oxidative addition, transmetalation, and reductive elimination cycle. A key difference is that the transmetalation step typically requires the presence of a base to activate the organoboron compound.
This reaction provides a powerful alternative for assembling the core of this compound. For example, a suitably substituted arylboronic acid could be coupled with a substituted aryl halide to form the central aryl-aryl bond of a precursor, or to introduce one of the substituents onto the pre-formed ring. ed.ac.ukmdpi.com
Table 5: Hypothetical Suzuki-Miyaura Coupling Approach
| Aromatic Fragment 1 (Organoboron) | Aromatic Fragment 2 (Aryl Halide) | Palladium Catalyst (Example) | Base (Example) |
| (3-Methoxy-5-methylphenyl)boronic acid | Ethyl 3-bromo-4-fluorobenzoate | Pd(dppf)Cl₂ | K₂CO₃ |
Sonogashira Coupling for Alkynyl Precursors
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Its high functional group tolerance and reliability make it an invaluable tool for constructing complex molecular architectures.
In the context of synthesizing precursors for this compound, the Sonogashira coupling could be strategically employed to introduce an alkynyl group onto a suitably functionalized benzene ring. This alkynyl moiety can then serve as a synthetic handle for further transformations, including reduction to an alkyl group or other addition reactions.
A hypothetical synthetic route could involve a precursor such as Ethyl 5-iodo-4-fluoro-3-methoxybenzoate. The iodine atom serves as an excellent coupling partner for the palladium-catalyzed reaction. By reacting this precursor with a terminal alkyne, such as propyne (B1212725) or a protected acetylene (B1199291) derivative, the corresponding 5-alkynyl-substituted benzoate can be formed. This intermediate is a versatile precursor that can be subsequently converted to the target methyl group. The general conditions for such a transformation are outlined in the table below.
Table 1: Typical Components of a Sonogashira Coupling Reaction
| Component | Example | Function |
|---|---|---|
| Aryl/Vinyl Halide | Ethyl 5-iodo-4-fluoro-3-methoxybenzoate | Electrophilic coupling partner |
| Terminal Alkyne | Propyne, Trimethylsilylacetylene | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX byproduct, solubilizes catalyst |
This methodology offers a robust pathway to alkynyl precursors, which are pivotal intermediates in the multi-step synthesis of complex molecules like this compound.
Novel and Sustainable Synthetic Approaches
The development of novel and sustainable synthetic routes is a primary focus of contemporary chemical research. This involves redesigning chemical processes to reduce their environmental impact while enhancing efficiency and safety. The principles of green chemistry provide a guiding framework for these innovations. wjpmr.com
Green Chemistry Principles in Route Design
Designing a synthetic route for this compound through the lens of green chemistry involves a holistic assessment of the entire process, from starting materials to final product. The goal is to create a process that is not only efficient but also benign to human health and the environment. rsc.org
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A key reaction in the synthesis of the target molecule is the esterification of the corresponding carboxylic acid, 4-fluoro-3-methoxy-5-methylbenzoic acid, with ethanol. The Fischer esterification, catalyzed by an acid, is a classic example of a reaction with high atom economy, as the only byproduct is water.
Reaction: R-COOH + EtOH ⇌ R-COOEt + H₂O
In contrast, a hypothetical route involving the use of protecting groups or multi-step sequences with stoichiometric reagents would inherently have a lower atom economy, as more atoms from the reactants would end up in waste products. Maximizing atom economy involves choosing addition and substitution reactions over eliminations and reactions that require extensive use of protecting groups.
Table 2: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Transformation | Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Fischer Esterification | R-COOH + R'-OH → R-COOR' + H₂O | High | Direct synthesis of the target ester. |
| Williamson Ether Synthesis | R-OH + R'-X → R-OR' + HX | Moderate | Potential side reaction or step in precursor synthesis; generates salt waste. |
The first principle of green chemistry is to prevent waste rather than treating it after it has been created. In the synthesis of this compound, this can be achieved by employing catalytic reagents instead of stoichiometric ones. For instance, using a recyclable solid acid catalyst for the esterification step instead of a stoichiometric amount of sulfuric acid can significantly reduce acidic waste streams. researchgate.net Furthermore, designing reaction conditions to achieve high yields and selectivity minimizes the formation of byproducts, thereby reducing the need for complex and solvent-intensive purification procedures.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. While water is generally not a suitable solvent for Fischer esterification due to its role as a product, other green solvents can be considered for various steps in a synthetic sequence. Natural deep eutectic solvents (NADES) have emerged as promising green media for esterification reactions. jsynthchem.com For other reaction types, such as coupling reactions, performing them in water with the aid of surfactants is a modern, sustainable approach. organic-chemistry.org
Table 3: Comparison of Conventional and Green Solvents
| Conventional Solvent | Hazards | Green Alternative(s) | Benefits of Alternative |
|---|---|---|---|
| Dichloromethane | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |
| Dimethylformamide (DMF) | Reproductive toxin, High boiling point | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) | Bioderived, lower toxicity profile. |
| Benzene | Carcinogen, Flammable | Toluene, Water | Toluene is less toxic; water is non-toxic and non-flammable. |
Reducing energy consumption is a key aspect of sustainable synthesis. Microwave irradiation and ultrasound (sonochemistry) are two advanced techniques that can significantly enhance reaction rates, often leading to shorter reaction times and lower energy usage compared to conventional heating methods. grupomarista.org.br
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat efficiently and uniformly. rasayanjournal.co.in Studies on the synthesis of various esters, including ethyl benzoate, have shown that microwave irradiation can reduce reaction times from several hours to mere minutes, often with improved yields. uwlax.educibtech.org For example, a microwave synthesis of ethyl benzoate achieved a 97% yield in just 5 minutes at 170 °C. uwlax.edu
Ultrasound-assisted synthesis works through the phenomenon of acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov This method has been successfully applied to the synthesis of esters, allowing for high yields in short reaction times, sometimes at room temperature, thus offering significant energy savings. researchgate.netbiointerfaceresearch.com
Table 4: Comparative Data for Conventional vs. Energy-Efficient Esterification Methods
| Method | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | H₂SO₄ | Reflux | 8 h | - | General procedure example |
| Microwave Irradiation | H₂SO₄ | 85 °C | 1.5 h | 80.1% | cibtech.org |
| Microwave Irradiation | None | 170 °C | 5 min | 97% | uwlax.edu |
| Ultrasound Irradiation | p-TSA | Room Temp. | 15-30 min | Good | researchgate.net |
By integrating these advanced and sustainable methodologies, the synthesis of this compound can be approached in a manner that is not only chemically sophisticated but also aligns with the principles of modern, environmentally conscious chemistry.
Catalytic Methodologies for Enhanced Selectivity and Efficiency
The introduction of catalysts has revolutionized synthetic chemistry, allowing for reactions to proceed with greater speed, control, and efficiency. For a molecule with multiple functional groups like this compound, catalytic methods are essential for achieving the desired chemical architecture with high selectivity.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. researchgate.net However, this transformation is highly desirable for the late-stage modification of complex fluorinated molecules. researchgate.net Transition-metal catalysis has emerged as a powerful tool to mediate the cleavage of these robust bonds, enabling the introduction of new functional groups. bohrium.comrsc.org
Strategies often involve the use of transition metals like rhodium, palladium, nickel, or copper. These reactions typically require specific directing groups on the aromatic ring to position the metal catalyst close to the C-F bond, facilitating its cleavage. rsc.org While activating aromatic C-F bonds often requires high temperatures, significant research has focused on developing catalytic systems that operate under milder conditions. researchgate.net Rhodium(I) complexes, for instance, have been proposed to act as Lewis acids, binding to an alkyne to enhance its electrophilicity and facilitate cyclization reactions in the synthesis of substituted benzoates. nsf.gov
Table 1: Examples of Transition Metal-Catalyzed Transformations Relevant to Aromatic Fluorides
| Catalyst System | Transformation Type | Substrate Class | Key Features |
|---|---|---|---|
| Rhodium Complexes | Cycloaromatization | 1,3-Dien-5-ynes | Can be used to construct substituted benzoate rings. nsf.gov |
| Palladium/Nickel Complexes | Cross-Coupling | Aryl Fluorides | Enables C-C and C-heteroatom bond formation. |
The development of these catalytic cycles is a key focus of modern research, aiming to create versatile and efficient methods for modifying fluorinated building blocks. bohrium.com
The formation of the ethyl ester group is a critical step in the synthesis of the target molecule. While traditional methods like Fischer esterification are effective, they often require harsh conditions (e.g., strong acids, high temperatures). Organocatalysis and biocatalysis offer milder and more selective alternatives.
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. For esterification, various organocatalysts have been developed to activate the carboxylic acid or the alcohol, facilitating the reaction under neutral or mild conditions. rsc.org For example, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org Furthermore, heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have proven effective for the esterification of various fluorinated aromatic carboxylic acids with high conversion yields, demonstrating a significant reduction in reaction time compared to traditional reagents. rsc.orgresearchgate.net
Biocatalysis employs enzymes to perform chemical transformations with exceptional selectivity. Lipases are commonly used enzymes for esterification and transesterification reactions. nih.gov These reactions can often be performed in organic solvents to improve the solubility of hydrophobic substrates. nih.gov The high enantio- and regioselectivity of enzymes is a major advantage, as is their ability to function under mild temperature and pH conditions. nih.gov For the synthesis of chiral compounds, enzymes like ketoreductases (KREDs) and nitrilases can be used to create key intermediates with high stereochemical purity. nih.gov
Optimization of Reaction Conditions and Scalability Considerations
Moving a synthetic route from a laboratory-scale experiment to a larger, industrial-scale process requires careful optimization of reaction conditions and consideration of new technologies that enhance efficiency and safety.
Optimizing a chemical reaction involves systematically adjusting various parameters to maximize the yield and purity of the desired product while minimizing byproducts and reaction time. Key parameters include temperature, pressure, solvent, catalyst loading, and reactant concentrations.
For instance, in the esterification of fluorinated aromatic acids using a UiO-66-NH2 catalyst, the Taguchi model was used to optimize the process, achieving high conversion yields in a significantly reduced reaction time of 10 hours at 150 °C. rsc.orgresearchgate.net In transition metal-catalyzed reactions, the choice of ligand, solvent, and additives can dramatically influence both yield and enantioselectivity. acs.org A systematic approach to tuning these variables is crucial for developing a robust and efficient synthesis.
Table 2: Illustrative Parameters for Optimization in Benzoate Synthesis
| Reaction Type | Parameter | Effect on Outcome | Example |
|---|---|---|---|
| Esterification | Temperature | Affects reaction rate and equilibrium position. | Optimal temperature of 150 °C for catalyzed esterification of fluorobenzoic acids. researchgate.net |
| Rh-Catalyzed Annulation | Solvent & Additives | Influences catalyst activity and selectivity. | Use of Ag₂CO₃ and NaOAc in 1,4-dioxane (B91453) optimized yield and enantiomeric ratio. acs.org |
| General Synthesis | Catalyst Loading | Impacts reaction rate and cost-effectiveness. | Sub-stoichiometric amounts of [Rh(CO)₂Cl]₂ used in Hopf cyclization. nsf.gov |
Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals. mdpi.com This technique is particularly beneficial for handling hazardous reagents or performing reactions that require precise control over temperature and mixing. rsc.orgtib.eu For fluorination chemistry, flow processes can enhance safety and scalability, allowing for the uninterrupted generation and immediate use of unstable intermediates. rsc.org The improved interfacial contact in gas-liquid reactions within flow systems also addresses a long-standing challenge of batch processing. rsc.org
Automated synthesis platforms are transforming modern drug discovery and chemical research by reducing the manual labor involved in organic synthesis. nih.govchimia.ch These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. Cartridge-based automated synthesizers, for example, use pre-packed reagents and pre-programmed, optimized protocols to accelerate the synthesis of molecules, making the process faster and more efficient. chimia.chchimia.ch The integration of flow chemistry with automated platforms allows for the remote management of hazardous reagents and can lead to higher yields by effectively excluding air and moisture. rsc.org
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms
Reactivity of the Ethyl Ester Moiety
The ethyl ester group is a classic carbonyl derivative and undergoes a variety of nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the aromatic ring. The methoxy (B1213986) and methyl groups are electron-donating, which slightly reduces the reactivity of the carbonyl group towards nucleophiles compared to unsubstituted ethyl benzoate (B1203000). Conversely, the fluorine atom is electron-withdrawing, which can partially counteract this effect.
Hydrolysis and Saponification Kinetics
The hydrolysis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate involves the cleavage of the ester bond to yield 4-fluoro-3-methoxy-5-methylbenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Under basic conditions (saponification), the reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt and ethanol. quora.com
Table 1: General Conditions for Saponification of Ethyl Benzoates
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the nucleophile (OH⁻) for the reaction. |
| Solvent | Ethanol/Water mixture | Co-solvent to ensure miscibility of the ester and the aqueous base. |
| Temperature | Reflux | To increase the reaction rate. youtube.com |
| Work-up | Acidification (e.g., with HCl) | To protonate the benzoate salt and precipitate the carboxylic acid. youtube.com |
Transesterification with Various Alcohols
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either a strong acid or a base. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture.
The mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester. For example, reaction with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound and ethanol. Studies on the transesterification of various ethyl esters have shown that the reaction can proceed efficiently with different alcohols under appropriate catalytic conditions. researchgate.net
Table 2: Typical Catalysts for Transesterification
| Catalyst Type | Examples | Mechanism |
|---|---|---|
| Acid Catalysts | H₂SO₄, HCl, p-Toluenesulfonic acid | Protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Base Catalysts | NaOCH₃, K₂CO₃, NaH | Deprotonate the alcohol, forming a more potent alkoxide nucleophile. |
| Heterogeneous Catalysts | Solid acid resins (e.g., PAFR) | Offer easier separation and catalyst recycling. researchgate.net |
Reduction to Alcohol Derivatives (e.g., to 4-fluoro-3-methoxy-5-methylbenzyl alcohol)
The ethyl ester group can be reduced to a primary alcohol, yielding (4-fluoro-3-methoxy-5-methylphenyl)methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon, followed by the elimination of the ethoxide group and a second hydride addition to the intermediate aldehyde. A final aqueous workup protonates the resulting alkoxide to give the benzyl (B1604629) alcohol. nih.gov Alternative reagents like borane (B79455) complexes (e.g., BH₃·DMS) can also be used for the reduction of related benzoic acids and esters. chemicalbook.com
Table 3: Common Reagents for Ester Reduction
| Reagent | Formula | Typical Solvent | Key Features |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Very powerful, non-selective. Reduces most carbonyl functional groups. Requires anhydrous conditions and careful workup. nih.gov |
| Borane Dimethyl Sulfide Complex | BH₃·S(CH₃)₂ | THF | More selective than LiAlH₄. Reduces carboxylic acids and esters. chemicalbook.com |
Nucleophilic Acyl Substitutions (e.g., Amidation)
Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 4-fluoro-3-methoxy-5-methylbenzamide. This reaction, also known as aminolysis, is a nucleophilic acyl substitution. However, since amines are less nucleophilic than hydroxide or alkoxide ions, the direct reaction with esters is often slow and may require high temperatures or catalysts.
The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. The elimination of ethanol then yields the amide. To achieve higher yields and milder reaction conditions, a common alternative strategy involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, which is then activated with a coupling agent (like DCC or EDC) before being reacted with the amine. lookchemmall.com
Table 4: General Approaches for Amidation from Esters
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Direct Aminolysis | Amine (e.g., RNH₂) | High temperature, sealed tube | Often slow with low yields, especially with less reactive amines. |
| Hydrolysis then Coupling | 1. NaOH, H₂O, then H⁺2. Amine, Coupling Agent (e.g., DCC, EDC) | 1. Reflux2. Room Temperature | A more versatile and generally higher-yielding two-step method. lookchemmall.com |
Aromatic Ring Functionalization and Selectivity
The benzene (B151609) ring of this compound is substituted with four different groups, each influencing the regioselectivity of further reactions, particularly electrophilic aromatic substitution (EAS). libretexts.org
The directing effects of the substituents are as follows:
-OCH₃ (methoxy): Strongly activating, ortho, para-directing.
-CH₃ (methyl): Activating, ortho, para-directing.
-F (fluoro): Deactivating (due to induction) but ortho, para-directing (due to resonance).
-COOEt (ethyl ester): Strongly deactivating, meta-directing.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
In an electrophilic aromatic substitution reaction, an incoming electrophile (E⁺) substitutes a hydrogen atom on the aromatic ring. The position of substitution is determined by the combined electronic and steric effects of the existing substituents. masterorganicchemistry.comyoutube.com
For this compound, there are two available positions on the ring for substitution: C2 and C6.
Position C2: This position is ortho to the methoxy group, ortho to the fluoro group, meta to the methyl group, and meta to the ester group.
Position C6: This position is ortho to the methoxy group, ortho to the methyl group, meta to the fluoro group, and meta to the ester group.
The outcome of an EAS reaction will depend on the balance of these directing influences. The methoxy and methyl groups are the strongest activators and will strongly direct incoming electrophiles to their ortho and para positions. Since the para position relative to all three activating groups is occupied, substitution is directed to the available ortho positions (C2 and C6). The ester group deactivates the ring and directs meta, which is consistent with substitution at C2 and C6.
The methoxy group is a more powerful activating group than the methyl group. Therefore, positions ortho to the methoxy group (C2 and C6) are the most electronically enriched and thus the most likely sites of attack. Steric hindrance may play a role in differentiating between C2 and C6. Position C2 is flanked by the methoxy and fluoro groups, while position C6 is flanked by the methoxy and methyl groups. The slightly larger size of the methyl group compared to the fluorine atom might cause some minor preference for substitution at the C2 position, but a mixture of isomers is often expected.
For a nitration reaction, using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. youtube.com This would lead to the formation of ethyl 2-nitro-4-fluoro-3-methoxy-5-methylbenzoate and/or ethyl 6-nitro-4-fluoro-3-methoxy-5-methylbenzoate.
Table 5: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Influence |
|---|---|---|---|
| -OCH₃ | 3 | Activating | ortho, para |
| -F | 4 | Deactivating | ortho, para |
| -CH₃ | 5 | Activating | ortho, para |
| -COOEt | 1 | Deactivating | meta |
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, specifically involving the displacement of the fluoride (B91410) ion. reddit.com The viability of this reaction depends on the electronic stabilization of the intermediate Meisenheimer complex. doubtnut.com The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. researchgate.net
The ethyl ester group (-COOEt), being in the para position relative to the fluorine atom, is a strong electron-withdrawing group. This is a critical feature that activates the ring towards nucleophilic attack by stabilizing the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. chemicalbook.com Fluorine itself is an excellent leaving group for SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. reddit.com
The SNAr reaction at the C4 position of this compound can be performed with a variety of nucleophiles. The scope is generally broad, though reaction conditions may need to be optimized based on the nucleophile's reactivity.
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides can displace the fluoride to form the corresponding aryl ethers.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are common nucleophiles for SNAr reactions, leading to the formation of anilines.
Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are potent nucleophiles that can readily displace fluoride to yield thioethers.
A key limitation arises from the electronic effects of the methoxy and methyl groups. Positioned ortho and meta to the reaction center, respectively, these electron-donating groups counteract the activating effect of the para-ester group. They destabilize the negatively charged Meisenheimer intermediate, thus increasing the activation energy and potentially slowing the reaction rate compared to an aromatic ring bearing only electron-withdrawing groups. researchgate.net Consequently, forcing conditions such as elevated temperatures or the use of strong bases may be necessary to achieve efficient substitution.
The methoxy group is positioned ortho to the fluorine leaving group. As an electron-donating group, it increases the electron density on the aromatic ring through its +M effect. This effect is detrimental to the SNAr mechanism, which is favored by an electron-deficient ring. researchgate.net The donation of electrons from the methoxy group destabilizes the anionic Meisenheimer complex, which is the key intermediate in the stepwise SNAr pathway. This destabilization leads to a higher activation energy for the formation of the intermediate and, consequently, a slower reaction rate. libretexts.org
While the para-ester group strongly activates the ring for SNAr, the ortho-methoxy group provides a competing deactivating influence. The net reactivity of the substrate towards nucleophiles will be a balance of these opposing electronic factors. In many cases, the activating effect of a strong para electron-withdrawing group is sufficient to enable the reaction, but the rate is attenuated by the presence of the ortho electron-donating group. researchgate.net
| Substituent | Position Relative to Fluorine | Electronic Effect | Influence on SNAr Rate |
|---|---|---|---|
| -COOEt (Ethyl Ester) | Para | Electron-withdrawing (-M, -I) | Activating (Increases rate) |
| -OCH3 (Methoxy) | Ortho | Electron-donating (+M) | Deactivating (Decreases rate) |
| -CH3 (Methyl) | Meta | Electron-donating (+I) | Deactivating (Decreases rate) |
Reactivity of the Methoxy Group
Demethylation Reactions (e.g., using Lewis acids)
The methoxy group on the aromatic ring can be cleaved to yield a phenolic hydroxyl group. This transformation, known as demethylation, is a common reaction for aryl methyl ethers. nih.gov Strong Lewis acids are particularly effective reagents for this purpose. nih.gov
Boron tribromide (BBr3) is a premier reagent for the demethylation of aryl methyl ethers due to its high reactivity and often excellent selectivity. libretexts.orgopenstax.orgnih.gov The reaction mechanism involves the coordination of the Lewis acidic boron atom to the Lewis basic oxygen atom of the methoxy group. This initial adduct formation weakens the methyl C-O bond. Subsequently, a bromide ion, either from BBr3 itself or from the resulting complex, acts as a nucleophile and attacks the methyl group in an SN2-like fashion, cleaving the C-O bond. The resulting aryloxy-dibromoborane is then hydrolyzed during aqueous workup to liberate the free phenol. The presence of the ethyl ester group is generally tolerated under the mild conditions often used for BBr3 demethylations (e.g., low temperatures in an inert solvent like dichloromethane).
Other Lewis acids, such as aluminum chloride (AlCl3), can also be employed for demethylation, sometimes in combination with a nucleophilic scavenger like ethanethiol. Strong protic acids like HBr or HI can also effect demethylation, though they typically require harsh conditions (high temperatures) which might not be compatible with the ester functionality.
Role in Directing Group Chemistry
The orientation of electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound is determined by the directing effects of its substituents. Each group exerts an influence on the regioselectivity of incoming electrophiles.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgyoutube.com This is due to its ability to donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.
Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. pressbooks.pub It donates electron density primarily through an inductive effect, which also stabilizes the carbocation intermediates at the ortho and para positions.
Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion when the electrophile attacks the ortho and para positions. libretexts.org
Ethyl Carboxylate Group (-COOCH₂CH₃): The ethyl carboxylate group is a deactivating group and a meta-director. msu.edu It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates for ortho and para attack. libretexts.org
Reactivity of the Methyl Group
The methyl group attached to the benzene ring is susceptible to reactions at the benzylic position.
The benzylic protons of the methyl group can be substituted by halogens, typically bromine or chlorine, under free radical conditions, often initiated by UV light or a radical initiator. This benzylic halogenation would yield an ethyl 5-(halomethyl)-4-fluoro-3-methoxybenzoate.
Furthermore, the benzylic methyl group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This oxidation would convert the methyl group into a carboxylic acid group.
Controlled oxidation of the benzylic methyl group can potentially lead to the formation of an aldehyde. Following benzylic halogenation, nucleophilic substitution with a hydroxide or carbonate source, followed by oxidation, could yield the corresponding aldehyde.
More vigorous oxidation, as mentioned above, will lead directly to the carboxylic acid. This transformation provides a route to a tricarboxylic acid derivative of the substituted benzene ring.
Chemo- and Regioselectivity in Multi-functionalized Benzoate Derivatives
The presence of multiple functional groups on the benzoate ring introduces challenges and opportunities in terms of chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a milder reducing agent might selectively reduce the ester to an alcohol without affecting the aromatic ring. Conversely, catalytic hydrogenation under harsh conditions could potentially reduce the aromatic ring. The choice of reagents and reaction conditions is crucial for achieving chemoselectivity.
Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the existing substituents. durgapurgovtcollege.ac.in In this compound, the positions are heavily influenced by the existing groups. The interplay of the activating and deactivating groups will determine the most favorable position for an incoming electrophile.
Interactive Table: Directing Effects of Substituents
| Substituent | Type | Directing Effect |
| -OCH₃ | Activating | ortho, para |
| -CH₃ | Activating | ortho, para |
| -F | Deactivating | ortho, para |
| -COOCH₂CH₃ | Deactivating | meta |
Mechanistic Investigations of Key Transformations and Intermediate Analysis
The mechanisms of reactions involving this compound are generally understood from the established principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.orgmasterorganicchemistry.com The stability of this intermediate is the key factor in determining the regioselectivity of the reaction. msu.edu The substituents on the ring influence the stability of the arenium ion at different positions. For instance, the methoxy group strongly stabilizes the positive charge when it is at the ortho or para position through resonance.
Benzylic Halogenation: This reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. The stability of the intermediate benzylic radical is a key factor.
Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, nucleophilic aromatic substitution could potentially occur, particularly at the carbon bearing the fluorine atom, if a strong electron-withdrawing group were present to activate the ring. The mechanism would likely proceed through a Meisenheimer complex intermediate.
Analysis of reaction intermediates, for instance, through spectroscopic techniques like NMR or by trapping experiments, would be crucial to definitively elucidate the reaction pathways and the factors controlling the observed selectivity in specific transformations of this molecule.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. A full structural assignment for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate would necessitate a suite of NMR experiments.
To unambiguously assign proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the ethyl ester group, a clear correlation between the quartet of the methylene (B1212753) protons (-CH₂-) and the triplet of the methyl protons (-CH₃) would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the molecule (e.g., the aromatic protons to their respective aromatic carbons, the methoxy (B1213986) protons to the methoxy carbon).
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment.
Chemical Shift: The ¹⁹F chemical shift would be indicative of the electronic environment around the fluorine atom. The presence of the electron-donating methoxy group and the weakly donating methyl group would influence this value.
Coupling Constants: The fluorine atom would couple with the adjacent aromatic proton, resulting in a doublet in the proton-coupled ¹⁹F spectrum and a corresponding splitting in the proton spectrum. The magnitude of this through-bond coupling constant (JHF) provides further structural confirmation. Long-range couplings to the methyl or methoxy protons might also be observable.
Based on analogous compounds, the expected chemical shifts for this compound can be predicted.
¹H NMR: The spectrum would likely show distinct signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), the aromatic methyl group (a singlet), and two aromatic protons. The aromatic protons would likely appear as doublets or multiplets, with their chemical shifts influenced by the surrounding fluoro, methoxy, and methyl groups.
¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methyl carbon, and the six distinct aromatic carbons. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant, appearing as a doublet.
Predicted NMR Data Tables:
Note: These are predicted values based on additive rules and data from similar compounds. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~7.0 - 7.5 | m |
| O-CH₂-CH₃ | ~4.3 | q |
| O-CH₃ | ~3.9 | s |
| Ar-CH₃ | ~2.3 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| C-F | ~155 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C | ~110 - 150 |
| O-CH₂ | ~61 |
| O-CH₃ | ~56 |
| Ar-CH₃ | ~16 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular formula and insights into its structure.
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, C₁₁H₁₃FO₃, by comparing the experimental mass to the calculated mass.
MS/MS experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.
Expected Fragmentation Pathways:
Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to a prominent acylium ion.
Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement, resulting in a carboxylic acid radical cation.
Loss of a methyl radical (-CH₃): From either the aromatic methyl group or the methoxy group.
Loss of formaldehyde (B43269) (CH₂O): From the methoxy group.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The key functional groups in this compound each give rise to characteristic vibrations in the IR and Raman spectra. The positions of these bands are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
Ester Group Vibrations: The most prominent vibration of the ethyl ester group is the carbonyl (C=O) stretching mode, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are also characteristic, appearing as two distinct bands in the 1250-1000 cm⁻¹ region.
C-F Stretching Vibration: The carbon-fluorine bond will exhibit a strong stretching vibration in the IR spectrum, generally found in the 1100-1000 cm⁻¹ range.
Methoxy and Methyl Group Vibrations: The C-H stretching vibrations of the methoxy and methyl groups are expected in the 3000-2850 cm⁻¹ region. The asymmetric and symmetric bending vibrations of the methyl group typically appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
Aromatic C-H Vibrations: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The out-of-plane bending vibrations are sensitive to the substitution pattern and are expected in the 900-690 cm⁻¹ region.
Table 1: Predicted Characteristic Functional Group Vibrations for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Ester | C=O stretch | 1720-1740 | Strong | Medium |
| Ester | C-O stretch (acyl-oxygen) | 1250-1200 | Strong | Weak |
| Ester | C-O stretch (alkyl-oxygen) | 1150-1000 | Strong | Weak |
| Aromatic | C-F stretch | 1100-1000 | Strong | Weak |
| Methoxy/Methyl | C-H stretch | 3000-2850 | Medium | Medium |
| Methyl | C-H bend (asymmetric) | ~1450 | Medium | Medium |
| Methyl | C-H bend (symmetric) | ~1380 | Medium | Medium |
| Aromatic | C-H stretch | 3100-3000 | Medium | Strong |
| Aromatic | C-H bend (out-of-plane) | 900-690 | Strong | Weak |
The vibrations of the benzene ring are sensitive to the nature and position of its substituents. The characteristic C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The presence of fluoro, methoxy, and methyl groups, along with the ethyl carboxylate group, will influence the exact position and intensity of these bands due to their electronic (inductive and resonance) and steric effects.
The substitution pattern (1,2,3,5-tetrasubstituted) will determine the specific pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region of the IR spectrum, which can be a useful diagnostic tool. In Raman spectroscopy, the ring breathing mode, a symmetric vibration of the entire ring, is often a strong and characteristic band. The substituents will perturb the electron distribution in the ring, affecting the polarizability and thus the intensity of the Raman-active modes.
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound is not publicly available, analysis of the closely related compound, Ethyl 4-fluoro-3-nitrobenzoate , provides valuable insights into the expected solid-state conformation and packing of the target molecule. nih.govresearchgate.net
Based on the structure of Ethyl 4-fluoro-3-nitrobenzoate, the following can be inferred for this compound:
Bond Lengths: The C-F bond length is expected to be in the typical range for aryl fluorides. The C-C bond lengths within the aromatic ring will likely show some deviation from the ideal 1.39 Å of benzene due to the electronic effects of the substituents. The ester group's C=O and C-O bond lengths will be consistent with those observed in other ethyl esters.
Bond Angles: The bond angles within the benzene ring may deviate slightly from the ideal 120° to accommodate the steric bulk of the substituents. The geometry around the ester group will be trigonal planar for the carbonyl carbon and tetrahedral for the ether oxygen.
Torsion Angles: The planarity of the molecule will be of interest. The ester group may be slightly twisted out of the plane of the benzene ring. The orientation of the methoxy and ethyl groups will also be determined by minimizing steric hindrance.
Table 2: Expected Bond Parameters for this compound (based on analogy with Ethyl 4-fluoro-3-nitrobenzoate)
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | Aromatic C-C | ~1.38-1.40 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Angle | C-C-C (ring) | ~118-122° |
| Bond Angle | O=C-O (ester) | ~123° |
| Torsion Angle | C(ring)-C(ring)-C=O | Near 0° or 180° |
Chromatographic Techniques for Separation, Purity, and Isomer Analysis
Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques.
Gas Chromatography (GC): Due to its expected volatility, GC is also a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column would be used, and the compound would be separated based on its boiling point and interactions with the stationary phase. GC coupled with mass spectrometry (GC-MS) would provide both separation and structural information, confirming the molecular weight and fragmentation pattern of the compound. GC is particularly effective for the separation of volatile isomers.
The choice between HPLC and GC would depend on the specific analytical needs, such as the sample matrix, the required sensitivity, and whether the analysis needs to be preparative or purely analytical.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. A reverse-phase HPLC method is typically suitable for a compound of this polarity. The primary objective of method development is to achieve adequate resolution of the main peak from any impurities or starting materials, with good peak shape and a reasonable run time.
A typical starting point for method development would involve a C18 column, which is a versatile stationary phase for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The selection of the organic modifier and the gradient of the mobile phase are critical parameters that are optimized to achieve the desired separation. For mass spectrometry-compatible methods, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) would be used instead of non-volatile buffers like phosphoric acid. sielc.com
The UV detector is a common choice for aromatic compounds like this compound, with the detection wavelength set to a value where the analyte exhibits strong absorbance, often around 254 nm. The column temperature is another parameter that can be adjusted to fine-tune the separation, with slightly elevated temperatures often leading to improved peak shapes and reduced run times.
Below is an illustrative data table representing a potential HPLC method for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes |
This data is illustrative and represents a typical starting point for method development.
Gas Chromatography (GC) for Volatility and Impurity Profiling
Gas chromatography is a powerful technique for assessing the volatility and purity of thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also provides invaluable structural information for both the target compound and any co-eluting impurities.
The choice of the GC column is critical, with a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, being a common choice for aromatic esters. The oven temperature program is optimized to ensure the separation of volatile impurities from the main compound and any less volatile byproducts. The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation.
For impurity profiling, a flame ionization detector (FID) is often used due to its high sensitivity and wide linear range for organic compounds. For identification of unknown impurities, a mass spectrometer is the detector of choice, providing fragmentation patterns that can be used to elucidate the structures of the eluted compounds. The use of a high-resolution mass spectrometer can further aid in the confident identification of impurities by providing accurate mass measurements.
An example of a potential GC-MS method for this compound is detailed in the table below.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Mass Range | 50-500 m/z |
| Expected Retention Time | ~ 12.2 minutes |
This data is illustrative and based on typical GC-MS parameters for similar aromatic esters.
Preparative Chromatography for Compound Isolation
Following a chemical synthesis, the desired product, in this case, this compound, often needs to be isolated from a mixture of unreacted starting materials, byproducts, and other impurities. Preparative chromatography is the technique of choice for this purification step, allowing for the isolation of larger quantities of the target compound with high purity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a scaled-up version of analytical HPLC. The principles of separation remain the same, but larger columns with greater stationary phase capacity are used to handle higher sample loads. The goal is to collect the fraction containing the pure compound, which can then be concentrated to yield the isolated product.
The development of a preparative HPLC method often begins with the optimization of the separation at the analytical scale. Once a suitable separation is achieved, the method is scaled up to the preparative scale. This involves increasing the column diameter, adjusting the flow rate, and increasing the injection volume. The choice of mobile phase is also critical in preparative chromatography, as the solvents need to be easily removable from the collected fractions, typically through evaporation. Therefore, volatile mobile phases are preferred.
Below is a table outlining a potential preparative HPLC method for the purification of this compound.
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Isocratic Elution | 70% B |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | ~100 mg per injection |
| Fraction Collection | Based on UV signal of the target peak |
This data is illustrative of a typical preparative HPLC method for the isolation of a small organic molecule.
Following a comprehensive search for scientific literature and data, it has been determined that there are no available computational chemistry studies specifically focused on this compound. The required data for a detailed analysis according to the provided outline—including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and atomic charge calculations—is not present in the public domain or published research.
Constructing the requested article with scientifically accurate and verifiable data is therefore not possible. Generating such an article without specific research findings would require fabricating data, which would be scientifically unsound and misleading.
Consequently, the article focusing solely on the computational chemistry and theoretical investigations of this compound cannot be provided at this time.
Computational Chemistry and Theoretical Investigations of Ethyl 4 Fluoro 3 Methoxy 5 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Ab Initio Methods for High-Accuracy Calculations
Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. These methods are crucial for obtaining high-accuracy data on molecular energies, structures, and properties. For Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, a hierarchy of ab initio methods can be employed to achieve chemical accuracy, often considered to be within 1 kcal/mol of experimental values.
Commonly used ab initio approaches include Hartree-Fock (HF), Møller–Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, such as CCSD(T). rsc.orgsemanticscholar.org While HF provides a foundational approximation, it neglects electron correlation, which is critical for accurate predictions. MP2 includes electron correlation at the second-order perturbation level and represents a significant improvement for geometry optimizations and frequency calculations. rsc.org
For the highest accuracy, especially for energetic properties, the "gold standard" CCSD(T) method (Coupled Cluster with single, double, and perturbative triple excitations) is often used. Although computationally expensive, it provides benchmark-quality results that can be used to validate less demanding methods like Density Functional Theory (DFT). mdpi.com High-accuracy calculations on this compound would also necessitate the use of large, flexible basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), to accurately describe the electron distribution, particularly around the electronegative fluorine and oxygen atoms.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By modeling the transformation from reactants to products, researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed pathway.
A central goal in studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the TS is the activation energy or energy barrier, which governs the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, DFT methods are commonly employed to locate transition states. yu.edu.jorsc.org Functionals like B3LYP or M06-2X are often used for this purpose. usu.edunih.gov Once a stationary point is located, a frequency calculation is performed to confirm its nature. A transition state is characterized by having exactly one imaginary frequency, corresponding to the vibrational mode along the reaction coordinate. yu.edu.jo
The calculated energy barrier provides a quantitative prediction of the reaction's kinetics. For example, in a hypothetical hydrolysis reaction, computational models could determine the energy barriers for both acid-catalyzed and base-catalyzed pathways, revealing which mechanism is kinetically favored under different conditions.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.educhemrxiv.org Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvation:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. ucsb.edu The solute molecule is placed in a cavity within this medium, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute in one or more solvation shells. ucsb.eduacs.org This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. A common hybrid approach is to include a few explicit solvent molecules to model specific interactions while treating the bulk solvent with a continuum model. acs.org
For this compound, modeling reactions in solvents like ethanol (B145695) or water would be crucial, as the solvent could stabilize charged intermediates or transition states, thereby lowering the activation energy compared to the gas phase. chemrxiv.org
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. esisresearch.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), aiding in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. researchgate.netyoutube.com
The typical workflow involves:
Geometry Optimization: The molecular geometry is first optimized, usually with a DFT method (e.g., B3LYP) and an appropriate basis set (e.g., 6-311+G(d,p)). nih.govresearchgate.net
NMR Calculation: Using the optimized geometry, a GIAO-NMR calculation is performed at the same or a higher level of theory to compute the absolute isotropic shielding constants (σ) for each nucleus (¹H, ¹³C, ¹⁹F). researchgate.net
Chemical Shift Conversion: The calculated shielding constants are converted to chemical shifts by subtracting them from the shielding constant of a reference compound, typically Tetramethylsilane (TMS) for ¹H and ¹³C, calculated at the same level of theory (δ = σ_ref - σ_iso). youtube.com
For fluorinated compounds like this compound, predicting the ¹⁹F NMR spectrum is particularly useful. The accuracy of ¹⁹F chemical shift prediction is highly dependent on the chosen DFT functional and basis set. mdpi.comresearchgate.net Studies have shown that functionals like ωB97XD and BHandHLYP, combined with specialized basis sets, can provide high accuracy. mdpi.comrsc.orgresearchgate.net Calculations can also predict through-bond J-couplings (e.g., ³J_HH, ¹J_CF, ⁿJ_HF), which are related to dihedral angles and connectivity. nih.gov
The predicted NMR data for this compound would be presented in a table, allowing for direct comparison with experimental results.
Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound
This table illustrates the typical output of a GIAO-NMR calculation. The values are hypothetical placeholders and would be populated with data from an actual computational run.
| Atom Type | Atom Position | Predicted δ (ppm) |
| ¹H | Aromatic CH | 6.5 - 7.5 |
| ¹H | Methoxy (B1213986) (-OCH₃) | 3.8 - 4.0 |
| ¹H | Ethyl (-OCH₂CH₃) | 4.1 - 4.4 |
| ¹H | Methyl (Ar-CH₃) | 2.2 - 2.5 |
| ¹H | Ethyl (-OCH₂CH₃) | 1.2 - 1.5 |
| ¹³C | Carbonyl (C=O) | 165 - 170 |
| ¹³C | Aromatic C-F | 150 - 160 (d) |
| ¹³C | Aromatic C-O | 145 - 155 |
| ¹³C | Other Aromatic | 110 - 135 |
| ¹³C | Methoxy (-OCH₃) | 55 - 65 |
| ¹³C | Ethyl (-OCH₂) | 60 - 65 |
| ¹³C | Methyl (Ar-CH₃) | 15 - 20 |
| ¹³C | Ethyl (-CH₃) | 13 - 16 |
| ¹⁹F | Aromatic C-F | -110 to -130 |
Computational chemistry can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods (e.g., B3LYP) after geometry optimization. orientjchem.orgijtsrd.com
The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching, or aromatic ring deformations. researchgate.netesisresearch.org
Because the calculations are based on the harmonic oscillator approximation and may have systematic errors from the chosen functional/basis set, the computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net A detailed analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each peak in the experimental IR and Raman spectra to a specific molecular motion.
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound
This table illustrates how theoretical vibrational data is presented and compared with experimental results. The values are hypothetical placeholders based on typical ranges for the functional groups.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Strong | Medium |
| Carbonyl C=O Stretch | 1710 - 1730 | Very Strong | Medium |
| Aromatic C=C Stretch | 1580 - 1610 | Strong | Strong |
| C-F Stretch | 1200 - 1250 | Strong | Weak |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | Medium |
| C-O Stretch (Ether) | 1000 - 1050 | Strong | Weak |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of molecules, including their conformational preferences and interactions with surrounding solvent molecules. For this compound, MD simulations would be instrumental in elucidating the rotational freedom around its key single bonds and how these motions are influenced by the solvent environment.
Conformational Flexibility:
The primary sources of conformational flexibility in this compound are the rotations around the C(aryl)-C(ester), C-O, and O-C(ethyl) bonds of the ethyl benzoate (B1203000) moiety, as well as the rotation of the methoxy and methyl groups attached to the benzene (B151609) ring.
Ester Group Conformation: Theoretical conformational analysis of substituted phenylbenzoates indicates that such molecules are generally flexible. scispace.com The rotation around the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the ester oxygen allows for a range of conformations with similar energy levels. scispace.com This suggests that in the gaseous phase or in solution, this compound likely exists as an equilibrium of multiple conformers.
Substituent Orientation: The methoxy and methyl groups also exhibit rotational freedom. The orientation of the methoxy group, in particular, can influence the molecule's electronic properties and steric profile.
MD simulations in different solvents, from nonpolar to polar, would reveal the preferred dihedral angles and the energy barriers between different conformational states. Such simulations can provide insights into how intermolecular forces with the solvent stabilize or destabilize certain conformations. For instance, in polar solvents, conformations with a larger dipole moment might be favored.
Solvent Interactions:
The interactions between this compound and solvent molecules are dictated by its chemical structure. The ester group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking and van der Waals interactions. The fluorine and methoxy substituents introduce additional polarity and potential for specific interactions.
MD simulations can map the solvent distribution around the solute molecule, identifying regions of high solvent density that indicate strong interactions. researchgate.net For example, in an aqueous environment, water molecules would be expected to form a structured solvation shell around the polar ester and methoxy groups. In contrast, nonpolar solvents would interact more uniformly with the entire molecule, particularly the aromatic ring and the ethyl chain. The study of aromatic esters in various solvents through MD simulations helps in understanding these complex fluid structures, which are influenced by molecular geometries and intermolecular forces of a dipolar nature. acs.org
Interactive Data Table: Expected Dominant Intermolecular Interactions in Different Solvents.
| Solvent Type | Primary Interaction with Ester Group | Primary Interaction with Aromatic Ring |
| Polar Protic (e.g., Water) | Hydrogen Bonding (Acceptor) | Hydrophobic Effect |
| Polar Aprotic (e.g., DMSO) | Dipole-Dipole | Dipole-Induced Dipole |
| Nonpolar (e.g., Hexane) | van der Waals | van der Waals (π-stacking) |
Theoretical Structure-Reactivity Relationships and Substituent Effects
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents: the fluoro, methoxy, methyl, and ethyl carboxylate groups. Theoretical calculations, particularly those related to Quantitative Structure-Activity Relationships (QSAR), can quantify these effects and predict the molecule's reactivity in various chemical transformations. nih.govijpsr.comnih.gov
The Hammett equation is a fundamental tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.orglibretexts.org The electronic influence of each substituent is captured by its Hammett constant (σ), which can be dissected into inductive (field) and resonance effects.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It acts as a weak activator.
Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is a deactivating group due to the electron-withdrawing nature of the carbonyl group through both induction and resonance (-I, -R).
Interactive Data Table: Hammett Constants for Substituents.
| Substituent | Hammett Constant (σp) | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -F | +0.06 | -I (Strong) | +R (Weak) | Deactivating |
| -OCH₃ | -0.27 | -I (Moderate) | +R (Strong) | Activating |
| -CH₃ | -0.17 | +I (Weak) | Hyperconjugation | Activating |
| -COOCH₂CH₃ | +0.45 | -I (Moderate) | -R (Moderate) | Deactivating |
Note: Hammett constants are context-dependent and these are representative values for the para position. wikipedia.orgstenutz.eubluffton.edu
Based on a comprehensive search for "this compound," there is currently insufficient publicly available scientific literature to detail its specific roles as a key synthetic intermediate according to the requested outline. Research and documentation on this particular compound's application as a building block for complex molecules or its contribution to methodological organic synthesis are not available in the retrieved search results.
While structurally related compounds are well-documented as versatile intermediates, the specific applications for this compound in the synthesis of fluorinated aromatic scaffolds, heterocyclic compounds, or advanced material precursors are not specified in the available literature. Similarly, its use as a substrate for novel fluorination, methoxy-group introduction, or in directed functionalization studies like ortho-metalation is not described.
Therefore, it is not possible to provide a detailed, evidence-based article on this compound that adheres to the specific structure and subsections provided in the user's request.
Role As a Key Synthetic Intermediate and Contribution to Fundamental Organic Chemistry
Contribution to Methodological Organic Synthesis
Utilization in New Coupling and Derivatization Strategies
An extensive search of scholarly articles and chemical databases yielded no specific examples of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate being utilized in new coupling or derivatization strategies. While the structural motifs present in the molecule—a fluorinated aromatic ring, a methoxy (B1213986) group, a methyl group, and an ethyl ester—are common in compounds that undergo such reactions, no literature could be found that specifically documents the reactivity of this particular combination of substituents.
Generally, compounds with similar functionalities are employed in a variety of transformations. For instance, fluorinated benzoates can be substrates in cross-coupling reactions, and the electronic nature of the substituents on the aromatic ring can influence the reactivity and regioselectivity of these processes. However, without experimental data for this compound, any discussion of its potential in this area remains speculative.
Chemical Probe for Fundamental Reaction Mechanism Studies
The application of a molecule as a chemical probe for studying reaction mechanisms often requires a detailed understanding of its own reactivity and spectroscopic properties. As there is no available research on this compound, its use as a chemical probe has not been reported. The subsequent sections on more specific mechanistic studies further reflect this absence of data.
Isotopic Labeling Applications for Reaction Tracing
Isotopic labeling is a powerful technique for elucidating reaction pathways. It involves the synthesis of a compound with one or more atoms replaced by their isotopes (e.g., ¹³C, ²H, ¹⁸O). This labeled compound can then be used in a reaction, and the position of the isotope in the products can be determined to trace the fate of atoms during the transformation.
A comprehensive literature search did not uncover any instances of this compound being synthesized with isotopic labels for the purpose of reaction tracing. The synthesis of such a labeled compound would be the first necessary step for its application in these studies, and this has not been described.
Kinetic Isotope Effect (KIE) Investigations
The Kinetic Isotope Effect (KIE) is a valuable tool for determining the rate-limiting step of a reaction and for understanding the geometry of the transition state. This is achieved by comparing the rate of a reaction with a normal isotopic composition to the rate of the same reaction with an isotopically substituted reactant.
There are no published studies that report the use of this compound in KIE investigations. Such studies would require the synthesis of an isotopically labeled version of the molecule and subsequent kinetic analysis of its reactions, neither of which has been documented in the scientific literature.
Future Research Directions and Unaddressed Challenges in the Study of Ethyl 4 Fluoro 3 Methoxy 5 Methylbenzoate
Development of More Efficient and Sustainable Synthetic Routes
The development of novel synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern organic chemistry. For Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, future research should focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical approaches.
Exploration of Photoredox and Electrochemical Synthesis Pathways
Photoredox and electrochemical synthesis have emerged as powerful tools for the construction of complex molecules under mild conditions. Future investigations could explore the application of these techniques to the synthesis of this compound. For instance, a potential photoredox-catalyzed cross-coupling of a suitable aryl halide with a methylating agent in the presence of a fluorinating and methoxylating source could provide a direct and efficient route. Similarly, electrochemical methods could be employed for the selective functionalization of a simpler benzoate (B1203000) precursor, avoiding the use of harsh reagents.
Biocatalytic Transformations for Enhanced Selectivity
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing unparalleled selectivity and operating under environmentally friendly conditions. Future research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound. For example, a genetically engineered P450 monooxygenase could potentially perform a regioselective hydroxylation and subsequent methylation of a fluorinated methylbenzoate precursor.
Discovery of Unexplored Reactivity and Transformations
The unique electronic and steric properties imparted by the fluorine, methoxy (B1213986), and methyl substituents on the aromatic ring of this compound suggest a rich and largely unexplored reactivity profile.
Selective C-H Functionalization of the Methyl Group
The selective functionalization of C-H bonds is a major goal in organic synthesis. Future studies should target the development of methods for the selective C-H functionalization of the benzylic methyl group of this compound. This could involve transition-metal catalysis or directed evolution of enzymes to achieve transformations such as oxidation, halogenation, or amination, thereby providing access to a diverse range of derivatives with potentially valuable properties.
Mild C-F Bond Activation and Subsequent Functionalization
While the carbon-fluorine bond is the strongest single bond in organic chemistry, its selective activation and functionalization can lead to the synthesis of novel fluorinated compounds. rsc.org Future research should explore methods for the mild activation of the C-F bond in this compound, followed by its replacement with other functional groups. rsc.org This challenging transformation could be approached using transition-metal catalysis, frustrated Lewis pairs, or photochemical methods, opening up new avenues for the diversification of this scaffold. rsc.org
Advanced Multi-Step Synthesis Design and Strategy
The strategic incorporation of this compound as a building block in the synthesis of more complex molecules represents a significant area for future research. Its unique substitution pattern could be leveraged to control the regioselectivity of subsequent reactions or to impart specific physicochemical properties to the final target molecule. The development of advanced multi-step synthetic strategies that showcase the utility of this compound as a versatile intermediate is a key challenge that needs to be addressed. This could involve its use in the synthesis of novel agrochemicals, pharmaceuticals, or organic materials.
Sustainability and Environmental Impact of Production and Use
A significant hurdle for the broader application of complex molecules like this compound is the environmental toll of their synthesis. Future research must prioritize the development of sustainable and green chemical processes.
Currently, a comprehensive Life Cycle Assessment (LCA) for the production of this compound is lacking. An LCA is a systematic analysis of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. deskera.com For fine chemicals and active pharmaceutical ingredients (APIs), production processes often have significantly higher environmental impacts compared to basic chemicals on a per-kilogram basis. scispace.comepa.gov
Table 1: Hypothetical Life Cycle Assessment Focus Areas for this compound Synthesis
| Life Cycle Stage | Key Inputs to Analyze | Potential Environmental Impacts | Green Metrics |
|---|---|---|---|
| Precursor Synthesis | Raw materials (e.g., substituted toluenes), fluorinating agents, solvents, energy | Resource depletion, greenhouse gas emissions, hazardous waste generation | Atom Economy, E-Factor |
| Esterification | Substituted benzoic acid, ethanol (B145695), catalyst, energy for heating/reflux | Energy consumption, solvent emissions (if applicable), catalyst waste | Reaction Mass Efficiency, Energy Efficiency |
| Purification | Solvents for extraction and chromatography, energy for distillation | High solvent use, generation of mixed waste streams, energy intensity | Process Mass Intensity (PMI), Solvent Intensity |
| Waste Treatment | Neutralization agents, energy for incineration or treatment | Generation of wastewater, solid waste, and air pollutants | Environmental Impact Assessment (EIA) |
By quantifying these factors, researchers can compare different synthetic strategies and prioritize those with the lowest environmental footprint, guiding the development of greener alternatives. researchgate.net
The esterification of benzoic acids is typically catalyzed by homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. dergipark.org.tr A crucial area of future research is the application of heterogeneous, recyclable catalysts for the synthesis of this compound.
Solid acid catalysts, such as zeolites, ion-exchange resins, and sulfated metal oxides, offer a promising alternative as they are easily separable and reusable. dergipark.org.tr More advanced systems involving magnetic nanoparticles functionalized with acidic groups represent a frontier in this area. rsc.org For instance, catalysts like sulfonic acid-functionalized magnetite encapsulated in zirconia (Fe₃O₄@ZrO₂-SO₃H) or copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have demonstrated high efficiency and can be recovered simply by using an external magnet, minimizing catalyst loss and waste. irost.ir
Research should be directed toward designing and testing such catalysts specifically for the esterification of sterically hindered and electronically complex substrates like 4-fluoro-3-methoxy-5-methylbenzoic acid. Key performance indicators to investigate would include catalytic activity, selectivity, and stability over multiple reaction cycles.
Table 2: Potential Recyclable Catalysts for Esterification
| Catalyst Type | Description | Advantages | Research Challenge |
|---|---|---|---|
| Sulfonated Magnetic Nanoparticles | Iron oxide core (e.g., Fe₃O₄) coated with silica (B1680970) and functionalized with sulfonic acid groups. | Easy magnetic separation, high surface area, high reusability. researchgate.netrsc.org | Ensuring stability under reaction conditions and preventing leaching of active sites. |
| Zeolites and Mesoporous Silicas | Crystalline aluminosilicates with a porous structure and acidic sites. | High thermal stability, shape selectivity. | Overcoming diffusion limitations for bulky substrates. |
| Ion-Exchange Resins | Polymeric resins with acidic functional groups (e.g., sulfonic acid). | Commercially available, effective at moderate temperatures. | Limited thermal stability, potential for swelling in certain solvents. dergipark.org.tr |
| Heteropolyacids | Polyoxometalates with strong Brønsted acidity. | Extremely high acidity, can be supported on various materials. | Potential for leaching from the support, lower surface area compared to other materials. dergipark.org.tr |
Furthermore, developing greener methods for the synthesis of the fluorinated aromatic precursors is vital. mdpi.comvapourtec.com This includes exploring catalysis to replace stoichiometric reagents in fluorination steps, thereby reducing waste and improving atom economy. nih.gov
Integration with Emerging Technologies in Organic Synthesis (e.g., Machine Learning in Retrosynthesis)
For a molecule like this compound, an AI model could:
Identify Novel Precursors: Suggest non-obvious starting materials by recognizing complex reaction patterns that a human chemist might overlook.
Predict Reaction Success: Use predictive models to estimate the likelihood of success for each proposed reaction step, reducing trial-and-error experimentation.
Optimize Synthesis Strategy: Compare dozens or even hundreds of potential routes to identify the most efficient and cost-effective pathway.
A significant challenge in this area is the availability of high-quality, structured data for training ML models, especially for specialized reactions involving complex substitution patterns. synthiaonline.com Future efforts will need to focus on curating specialized reaction databases to improve the predictive accuracy of AI tools for niche areas of chemical space, such as poly-substituted fluorinated aromatics. innovations-report.comnagoya-u.ac.jp
Challenges in Scale-Up and Process Optimization for Broader Research Applications
Transitioning a synthetic route from a laboratory benchtop (milligram scale) to a pilot plant or for broader research applications (gram to kilogram scale) presents numerous challenges. The synthesis of a structurally complex molecule like this compound is no exception.
Key challenges that require focused research include:
Control of Regioselectivity: The synthesis of the 4-fluoro-3-methoxy-5-methylbenzoic acid precursor likely involves multiple steps where directing group effects must be carefully controlled to install substituents at the correct positions. What works on a small scale may yield undesirable isomers as byproducts on a larger scale due to minor variations in reaction conditions.
Thermal Management: Aromatic substitution and esterification reactions can be exothermic. Managing heat transfer effectively is critical during scale-up to prevent runaway reactions and ensure consistent product quality. researchgate.net
Purification: The removal of catalysts, unreacted starting materials, and side products becomes more challenging at a larger scale. Standard laboratory techniques like column chromatography are often not economically viable for large quantities. Research into scalable purification methods such as crystallization or distillation will be necessary.
Handling of Hazardous Reagents: The synthesis of fluorinated compounds often involves hazardous reagents like hydrogen fluoride (B91410) or other fluorinating agents that require specialized equipment and handling procedures, adding complexity and cost to scale-up operations. agcchem.compharmtech.com Developing safer, more sustainable fluorination methods is a critical challenge for the broader chemical industry. agchemigroup.eu
Process optimization studies will be essential to address these issues. This involves systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing cost and environmental impact.
Q & A
Q. Table 1: Comparison of Esterification Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Traditional Reflux | H₂SO₄ | 80 | 8 | 65–70 |
| Microwave-Assisted | HCl | 110 | 1.5 | 85–90 |
(Basic) How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for ethyl ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), aromatic protons (δ 6.8–7.2 ppm), and methoxy/methyl groups (δ 3.8–3.9 ppm and δ 2.3–2.5 ppm, respectively) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and fluorine-induced deshielding in aromatic carbons .
- Mass Spectrometry : Use ESI-MS or EI-MS to detect the molecular ion peak (M⁺ at m/z 226) and fragmentation patterns .
- Chromatography : Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
(Advanced) How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal structures. To resolve:
X-ray Crystallography : Use SHELX suite for structure refinement. Compare bond lengths/angles with DFT-optimized geometries .
DFT Simulations : Perform B3LYP/6-31G(d) calculations to model solution-phase conformers. Match simulated NMR shifts with experimental data .
Variable-Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures .
(Advanced) What computational strategies predict the reactivity of substituents in this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, directing substitution to the para-methyl position .
- Molecular Dynamics (MD) : Simulate solvation effects in ethyl lactate (a green solvent) to study steric hindrance from the methoxy group .
- Reactivity Indices : Use Fukui functions to map atomic electrophilicity/nucleophilicity. Correlate with experimental nitration/sulfonation outcomes .
(Basic) What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate organic phase (ethyl acetate) from aqueous acidic layer .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for high-purity isolation .
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation .
(Advanced) How do steric and electronic effects of substituents influence regioselectivity in further functionalization?
Methodological Answer:
- Steric Effects : The 5-methyl group hinders electrophilic attack at the adjacent position, favoring meta-substitution relative to fluorine .
- Electronic Effects : Fluorine’s −I effect deactivates the ring but directs electrophiles to the ortho/para positions. Methoxy’s +R effect competes, creating regioselective ambiguity.
- Case Study : Nitration with HNO₃/H₂SO₄ yields 6-nitro derivative due to fluorine’s dominance over methoxy .
Q. Table 2: Substituent Effects on Regioselectivity
| Reaction | Major Product | Dominant Effect |
|---|---|---|
| Nitration | 6-Nitro isomer | Fluorine (−I) |
| Sulfonation | 4-Sulfo isomer | Methoxy (+R) |
(Advanced) What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs .
- Twinned Crystals : Use SHELXD for structure solution from twinned data. Refine with HKLF5 format in SHELXL .
- Disorder Modeling : Apply PART and SIMU instructions in SHELXL to model ethyl group disorder .
(Basic) How can researchers verify the absence of toxic byproducts or residual solvents in the final compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
